methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
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Overview
Description
Methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate typically involves the reaction of D-tryptophan methyl ester hydrochloride with piperonal chloride in the presence of trifluoroacetic acid. The reaction is carried out in redistilled tetrahydrofuran at 30°C for 10 hours under nitrogen protection. Sodium triacetoxyborohydride is then added, and the reaction continues for an additional 3 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles like bromine in acetic acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with various molecular targets. For instance, it inhibits nitric oxide synthase by binding to the enzyme’s active site, thereby preventing the production of nitric oxide. This compound also interacts with protein kinases, inhibiting their activity and thus affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl indole-3-carboxylate
- Ethyl indole-3-carboxylate
- Indole-3-acetic acid
Uniqueness
Methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is unique due to its specific stereochemistry and the presence of the tetrahydro-1H-pyrido[3,4-b]indole ring system. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-8-13-10(7-12(15-8)14(17)18-2)9-5-3-4-6-11(9)16-13/h3-6,8,12,15-16H,7H2,1-2H3/t8-,12+/m1/s1 |
InChI Key |
WZHYQHKXXRMALW-PELKAZGASA-N |
Isomeric SMILES |
C[C@@H]1C2=C(C[C@H](N1)C(=O)OC)C3=CC=CC=C3N2 |
Canonical SMILES |
CC1C2=C(CC(N1)C(=O)OC)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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